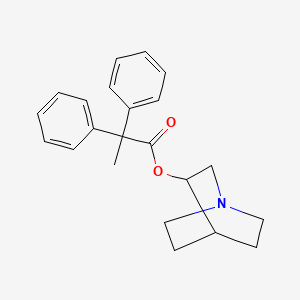

3-Quinuclidinyl 2,2-diphenylpropanoate

Description

Structure

3D Structure

Properties

CAS No. |

4775-90-0 |

|---|---|

Molecular Formula |

C22H25NO2 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpropanoate |

InChI |

InChI=1S/C22H25NO2/c1-22(18-8-4-2-5-9-18,19-10-6-3-7-11-19)21(24)25-20-16-23-14-12-17(20)13-15-23/h2-11,17,20H,12-16H2,1H3 |

InChI Key |

WOPPGGGGQFNBFL-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CN4CCC3CC4 |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CN4CCC3CC4 |

Related CAS |

3818-79-9 (hydrochloride) |

Synonyms |

2,2-diphenylpropanoic acid 3-quinuclidinyl ester 3-QDPP 3-quinuclidinyl 2,2-diphenylpropanoate aprolidine aprolidine hydrochloride |

Origin of Product |

United States |

Synthetic Methodologies for 3 Quinuclidinyl 2,2 Diphenylpropanoate

Retrosynthetic Analysis of the 3-Quinuclidinyl 2,2-Diphenylpropanoate Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. amazonaws.comhilarispublisher.com The primary disconnection for an ester like this compound is the ester C-O bond. This bond cleavage reveals the two key precursors required for its synthesis: the alcohol component, 3-quinuclidinol (B22445), and the carboxylic acid component, 2,2-diphenylpropanoic acid. amazonaws.com

This analysis simplifies the synthetic problem into two main sub-goals: the synthesis of each precursor and the subsequent formation of the ester bond between them. The structure of 3-quinuclidinol, a tertiary alcohol integrated into a rigid bicyclic system, and 2,2-diphenylpropanoic acid, a sterically demanding acid, dictates the choice of esterification methodology. nih.govnih.gov

Figure 1: Retrosynthetic Disconnection of this compound

Conventional Esterification Pathways for 3-Quinuclidinol and 2,2-Diphenylpropanoic Acid

Conventional methods for ester synthesis typically involve the direct reaction of a carboxylic acid and an alcohol or the use of a more reactive carboxylic acid derivative.

Direct Esterification Techniques

Direct esterification, most notably the Fischer-Speier esterification, involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukcommonorganicchemistry.com However, this method is often unsuitable for tertiary alcohols like 3-quinuclidinol. commonorganicchemistry.comgoogle.com Under the harsh acidic and high-temperature conditions, tertiary alcohols are prone to dehydration, leading to the formation of alkenes as major byproducts. google.com

To circumvent the issue of dehydration, milder catalysts and conditions have been explored. The use of a macroporous polymeric acid catalyst has been shown to facilitate direct esterification at lower temperatures (50-80°C) without the need to remove water. organic-chemistry.org Other approaches have investigated boric acid or sulfonic acid cation exchange resins with a macro-reticular structure, which can promote esterification of tertiary alcohols at temperatures ranging from -20°C to 50°C, thereby minimizing side reactions. google.comresearchgate.net

Acid Chloride and Anhydride (B1165640) Mediated Approaches

To overcome the low reactivity of carboxylic acids and the harsh conditions of direct esterification, a common strategy is to convert the carboxylic acid into a more reactive derivative, such as an acid chloride or an acid anhydride. chemguide.co.uksciencemadness.org

Acid Chloride Method: 2,2-Diphenylpropanoic acid can be converted to its corresponding acid chloride, 2,2-diphenylpropanoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comprepchem.combyjus.comchemguide.co.uk The reaction with thionyl chloride is a standard laboratory method for this transformation. byjus.com

The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with 3-quinuclidinol to form the desired ester. libretexts.org This reaction is typically carried out at or below room temperature in an inert solvent like dichloromethane (B109758) or THF. researchgate.net A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is often added to neutralize the hydrogen chloride (HCl) byproduct, preventing it from protonating the amine of the quinuclidine (B89598) ring and stopping the reaction. libretexts.orgresearchgate.net

Table 1: Reagents for Acid Chloride Formation

| Reagent | Formula | Byproducts | Separation |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Simplified due to gaseous byproducts, but fractional distillation may be needed to remove excess reagent. chemguide.co.uk |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl(g) | Requires fractional distillation to separate the product from POCl₃. chemguide.co.uk |

Acid Anhydride Method: Alternatively, the acid anhydride of 2,2-diphenylpropanoic acid can be used. Acid anhydrides are generally less reactive than acid chlorides, leading to slower and more controlled reactions, which can be advantageous. chemguide.co.uk The reaction with 3-quinuclidinol would yield the ester and a molecule of the carboxylic acid as a byproduct. chemguide.co.uk Environmentally cleaner processes using reusable solid catalysts, such as halides of indium or zinc, have been developed for the selective esterification of tertiary alcohols with acid anhydrides. wipo.int

Advanced Synthetic Strategies and Catalytic Methods

Modern synthetic chemistry offers more sophisticated methods that provide greater control over stereochemistry and selectivity, which are particularly relevant for producing specific isomers of complex molecules.

Stereoselective Synthesis of Quinuclidinol Precursors

The 3-quinuclidinol molecule contains a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images or enantiomers: (R)-3-quinuclidinol and (S)-3-quinuclidinol. For many pharmaceutical applications, only one enantiomer provides the desired biological activity. google.com Therefore, methods to produce enantiomerically pure 3-quinuclidinol are of significant interest.

Biocatalytic Asymmetric Reduction: A highly effective method for producing optically active 3-quinuclidinol is the asymmetric reduction of its precursor, 3-quinuclidinone. This has been achieved with high efficiency and stereoselectivity using enzymes. researchgate.net For instance, a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+)-dependent carbonyl reductase isolated from the yeast Rhodotorula rubra catalyzes the reduction of 3-quinuclidinone almost exclusively to (R)-3-quinuclidinol. researchgate.netnih.gov Genetically engineered Escherichia coli cells co-expressing this reductase and a cofactor-regenerating enzyme like glucose dehydrogenase have been used to convert 3-quinuclidinone to (R)-3-quinuclidinol with greater than 99.9% enantiomeric excess and in high yield. nih.govnih.gov

Chemical Asymmetric Synthesis: Besides biocatalysis, chemical methods using chiral catalysts have been developed. Asymmetric hydrogenation of 3-quinuclidinone using a chiral Ruthenium-diphosphine complex as a catalyst can produce either (R)- or (S)-3-quinuclidinol with high yield (>95%) and excellent enantioselectivity (>99% ee) under mild conditions. google.com

Table 2: Comparison of Stereoselective Synthesis Methods for 3-Quinuclidinol

| Method | Catalyst/Enzyme | Precursor | Product | Key Advantages |

|---|---|---|---|---|

| Biocatalytic Reduction | 3-Quinuclidinone Reductase (Rhodotorula rubra) | 3-Quinuclidinone | (R)-3-Quinuclidinol | Very high enantioselectivity (>99.9% ee), mild aqueous conditions. researchgate.netnih.gov |

| Asymmetric Hydrogenation | Chiral Ru-Diphosphine Complex | 3-Quinuclidinone | (R)- or (S)-3-Quinuclidinol | High yield and enantioselectivity, controllable to produce either enantiomer. google.com |

Chemo- and Regioselective Ester Bond Formation

Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the preference for reaction at one position over another. mdpi.com In the synthesis of this compound, the primary challenge is forming the ester bond efficiently without side reactions. Advanced coupling reagents and catalysts are designed to achieve this under mild conditions.

Enzymatic catalysis, particularly with lipases, is a powerful tool for achieving high chemo- and regioselectivity in ester synthesis. nih.gov For example, Candida antarctica lipase (B570770) B (CalB) is widely used for regioselective acylation. nih.gov While more commonly applied to polyhydroxylated compounds like flavonoids, the principles of enzymatic catalysis—operating under mild conditions with high specificity—are relevant for complex syntheses. nih.gov

Modern chemical catalysis also offers solutions. Dehydrogenative coupling of an alcohol with either an aldehyde or another primary alcohol using a dimeric rhodium(II) catalyst can form esters with high chemoselectivity. rsc.org Other methods focus on activating the carboxylic acid in situ using specialized reagents that avoid the need to first isolate a highly reactive intermediate like an acid chloride. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is a classic example that works well for sterically hindered acids and alcohols, including tertiary alcohols. commonorganicchemistry.comsciencemadness.org Such methods provide a high degree of control and are compatible with a wide range of functional groups, making them suitable for advanced synthetic challenges. researchgate.net

Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis facilitates the reaction between 3-quinuclidinol and a derivative of 2,2-diphenylpropanoic acid by transporting a reactant from one phase to another where the reaction can occur. slideshare.net In a typical solid-liquid PTC system for this synthesis, the sodium or potassium salt of 2,2-diphenylpropanoic acid is reacted with a 3-halo-1-azabicyclo[2.2.2]octane (a halogenated derivative of quinuclidine) in a biphasic system. knust.edu.gh

The mechanism involves the quaternary ammonium (B1175870) salt, the phase-transfer catalyst, which forms an ion pair with the carboxylate anion of 2,2-diphenylpropanoic acid. youtube.com This lipophilic ion pair is then transferred from the solid or aqueous phase into the organic phase. In the organic phase, the activated carboxylate anion undergoes a nucleophilic substitution reaction with the halogenated quinuclidine derivative to form the desired ester, this compound.

Key parameters influencing the reaction include the choice of catalyst, solvent, temperature, and the nature of the leaving group on the quinuclidine moiety. Quaternary ammonium salts such as Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (BTEAC) are commonly employed as phase-transfer catalysts. mdpi.com The selection of an appropriate organic solvent is crucial for dissolving the reactants and facilitating the reaction.

Table 1: Hypothetical Reaction Parameters for Phase-Transfer Catalyzed Synthesis of this compound

| Parameter | Condition | Rationale |

| Reactants | Sodium 2,2-diphenylpropanoate, 3-Chloroquinuclidine | Readily available starting materials. |

| Catalyst | Tetrabutylammonium bromide (TBAB) | Common and effective PTC catalyst for esterifications. mdpi.com |

| Solvent System | Toluene/Water (biphasic) | Toluene provides a suitable organic phase for the reaction. |

| Temperature | 80-100 °C | To ensure a reasonable reaction rate without decomposition. |

| Reaction Time | 6-12 hours | Typical duration for PTC reactions to proceed to completion. |

The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of reactants and the formation of the product.

Post-Synthetic Purification and Isolation Methodologies

Following the synthesis, a robust purification strategy is essential to isolate this compound in high purity. This typically involves a combination of extraction, chromatographic techniques, and recrystallization.

Chromatographic Separation Techniques (e.g., Column Chromatography, Flash Chromatography)

Column chromatography is a fundamental technique for the purification of organic compounds. youtube.com For a basic compound like this compound, which contains a tertiary amine, special considerations are necessary to prevent the compound from irreversibly binding to the acidic silica (B1680970) gel stationary phase. biotage.com This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. reddit.com

Flash chromatography, a modification of column chromatography that uses pressure to accelerate the solvent flow, is a rapid and efficient method for purification. phenomenex.comnih.gov It is particularly useful for separating the desired product from unreacted starting materials and byproducts. windows.net The choice of the mobile phase is critical for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often employed.

Table 2: Hypothetical Flash Chromatography Parameters for Purification

| Parameter | Condition | Purpose |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for flash chromatography. |

| Mobile Phase | Hexane/Ethyl Acetate with 0.1% Triethylamine | Gradient elution from 9:1 to 1:1 (Hexane:Ethyl Acetate). The triethylamine neutralizes acidic sites on the silica. |

| Detection | UV (254 nm) | To monitor the elution of aromatic compounds. |

| Sample Loading | Dry loading | To ensure a uniform application of the crude product onto the column. orgsyn.org |

The fractions collected from the chromatography are typically analyzed by TLC to identify those containing the pure product, which are then combined and the solvent evaporated.

Recrystallization and Solvent Selection Strategies

Recrystallization is a powerful technique for the final purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. reddit.com An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures.

For this compound, a single solvent or a mixed solvent system can be employed. The selection of an appropriate solvent system is often determined empirically by testing the solubility of the crude product in various solvents. Common solvent pairs for recrystallization include ethanol-water, and ethyl acetate-hexane. mdpi.comphasetransfercatalysis.com

The process involves dissolving the crude solid in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, promoting the formation of pure crystals as the solubility of the compound decreases. Impurities tend to remain dissolved in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Table 3: Potential Recrystallization Solvents for this compound

| Solvent/Solvent System | Observation | Suitability |

| Ethanol | High solubility at room temperature | Poor for single-solvent recrystallization. |

| Hexane | Low solubility even when hot | Potentially a good anti-solvent in a mixed system. |

| Ethyl Acetate | Moderate solubility when hot, low when cold | A promising candidate for single-solvent recrystallization. |

| Ethyl Acetate/Hexane | Good solubility in hot ethyl acetate, precipitation upon addition of hexane | A viable mixed-solvent system for recrystallization. |

The purity of the recrystallized product can be assessed by its melting point and spectroscopic techniques such as NMR and mass spectrometry.

Molecular Interactions and Receptor Binding Studies in Vitro and Computational Approaches

Investigation of Ligand-Receptor Binding Kinetics and Affinity Profiling

The affinity and kinetics of ligand binding to receptors are fundamental to understanding their potency and duration of action. For quinuclidinyl esters, these properties have been extensively studied using various in vitro techniques.

Radioligand binding assays are a cornerstone for quantifying receptor density and ligand affinity. nih.gov These assays utilize a radiolabeled compound, known as a radioligand, that binds with high affinity and specificity to the target receptor. For muscarinic receptors, tritiated ([³H]) 3-quinuclidinyl benzilate ([³H]QNB) is a commonly used radiolabeled antagonist. nih.govnih.govnih.gov

The general methodology involves incubating membranes prepared from tissues or cells expressing the receptor of interest with the radioligand. After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.

Saturation binding experiments, where the concentration of the radioligand is varied, allow for the determination of the equilibrium dissociation constant (K_d), a measure of the radioligand's affinity, and the maximum number of binding sites (B_max), which reflects the receptor density in the tissue.

Competitive binding assays are employed to determine the affinity of an unlabeled compound (the "competitor"), such as 3-Quinuclidinyl 2,2-diphenylpropanoate, for the receptor. In these experiments, a fixed concentration of a radioligand (e.g., [³H]QNB) is incubated with the receptor preparation in the presence of varying concentrations of the competitor.

The competitor displaces the radioligand from the receptor, leading to a decrease in the measured bound radioactivity. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. The inhibition constant (K_i) of the competitor can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and K_d of the radioligand. A lower K_i value indicates a higher binding affinity of the compound for the receptor.

For instance, studies on a series of glycolate (B3277807) esters have demonstrated a linear relationship between their behavioral effects and the logarithm of their inhibition constants for binding, highlighting the relevance of K_i values in predicting in vivo activity. nih.gov

Mechanistic Exploration of Compound Interaction with Target Receptors at a Molecular Level

Understanding how these compounds interact with their target receptors at the atomic level provides insights into the structural basis of their affinity and selectivity. This is achieved through a combination of molecular biology techniques and computational modeling.

Site-directed mutagenesis has been instrumental in identifying the key amino acid residues within the muscarinic receptor that are crucial for ligand binding. nih.govnih.govpsu.edu In this technique, specific amino acids in the receptor protein are replaced with other amino acids, and the effect of these mutations on ligand binding is assessed.

Studies on the M2 muscarinic receptor have revealed that several residues are essential for the binding of quinuclidinyl benzilate. nih.gov For example, mutations of aspartic acid at position 103 (D103A), tyrosine at position 403 (Y403A), and asparagine at position 404 (N404A) resulted in a greater than 100-fold reduction in the affinity of [³H]QNB. nih.gov Tryptophan residues at positions 155 (W155) and 400 (W400) also play a significant role, although mutations at these sites have a more pronounced effect on the binding of other antagonists like N-methylscopolamine compared to [³H]QNB. nih.gov

These studies suggest that the binding pocket for quinuclidinyl esters is formed by a constellation of aromatic and polar residues within the transmembrane helices of the receptor.

The three-dimensional structure of the binding site and any conformational changes that occur upon ligand binding are critical for a complete understanding of the interaction. X-ray crystallography and molecular docking studies have provided valuable insights into the topography of the muscarinic receptor binding pocket. escholarship.orgrsc.org

The crystal structures of the M2 and M3 muscarinic receptors in complex with antagonists like QNB and tiotropium (B1237716) have been solved. escholarship.org These structures reveal that the cationic amine of the quinuclidinyl moiety forms an ionic bond with a conserved aspartic acid residue (Asp3.32) in the third transmembrane helix. escholarship.org The ester and hydroxyl groups of the ligand form hydrogen bonds with a conserved asparagine residue (Asn6.52) in the sixth transmembrane helix. escholarship.org

Molecular docking simulations, which predict the preferred binding orientation of a ligand to a receptor, have been used to explore the binding of various muscarinic antagonists. rsc.org These computational approaches, guided by experimental data from site-directed mutagenesis and crystallography, help to build a detailed picture of the ligand-receptor complex and can aid in the design of new, more selective compounds. escholarship.org

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies investigate how modifications to the chemical structure of a compound affect its biological activity. For quinuclidinyl esters, SAR studies have provided a wealth of information on the structural requirements for high affinity at muscarinic receptors. nih.govnih.govpharmacy180.com

A key determinant of activity is the stereochemistry of the molecule. For 3-quinuclidinyl benzilate, the (-) isomer is significantly more potent than the (+) isomer. nih.gov This stereoselectivity is also observed in other analogs, with the (R)-configuration of the 3-quinuclidinol (B22445) portion generally conferring higher affinity for M1 and M2 muscarinic receptors. nih.gov

Modifications to the acid moiety also have a profound impact on activity. The presence of a hydroxyl group is crucial for central nervous system activity. nih.gov The nature of the R₂ and R₃ groups (referring to the general structure of glycolate esters) influences both potency and duration of action. For instance, having at least one phenyl group and a cycloalkyl group in the acid moiety leads to high potency and long duration of action. nih.gov Replacing a phenyl ring with an alkoxyalkyl moiety can be tolerated, particularly if the oxygen is in the gamma position, but may reduce affinity if a halogen is also present on the remaining phenyl ring. nih.gov In contrast, esters of aromatic or higher molecular weight acids generally exhibit cholinergic antagonist activity. pharmacy180.com

The heterocyclic amino alcohol portion of the molecule also plays a role. Quinuclidinyl and pyrrolidyl derivatives tend to have a longer duration of action compared to piperidyl or tropanyl derivatives. nih.gov

Impact of Structural Modifications on the 2,2-Diphenylpropanoate Moiety

The 2,2-diphenylpropanoate portion of the molecule is a critical determinant of its antagonist properties at muscarinic receptors. Structure-activity relationship (SAR) studies have demonstrated that modifications to this bulky, lipophilic group can significantly alter binding affinity and even switch the pharmacological profile from antagonistic to agonistic.

Research on a series of α-substituted 2,2-diphenylpropionate antimuscarinics has shown a correlation between the stereoelectronic properties of the substituents and their inhibitory constants at muscarinic receptors. nih.gov For instance, the introduction of different functional groups at the alpha position of the propionate (B1217596) chain directly influences the electronic distribution and steric bulk of the ligand, thereby affecting its fit and interaction with the receptor's binding pocket.

Further studies on related compounds, such as esters of 2,2-diphenyl-2-ethylthioacetic acid, have revealed that specific modifications can lead to unexpected pharmacological profiles. nih.gov While designed as antagonists, certain derivatives carrying a phenylpiperazine moiety displayed agonistic activity at the M₂ receptor subtype, while behaving as expected antagonists at M₃ and M₄ subtypes. nih.gov This highlights that the diphenyl-containing acyl group is not merely a passive space-filling moiety; its precise structure and electronic nature are finely tuned to elicit specific receptor responses.

Table 1: Impact of Moiety Modification on Receptor Activity This table contains representative data based on findings in the cited literature.

| Compound Series | Modification | Target Receptor | Observed Activity Change | Reference |

|---|---|---|---|---|

| 2,2-Diphenylpropionates | α-substitution | Muscarinic Receptors | Correlation between substituent electronic properties and binding affinity. | nih.gov |

| 2,2-Diphenyl-2-ethylthioacetic Acid Esters | Addition of Phenylpiperazine | M₂ Muscarinic Receptor | Switch from antagonist to agonist activity. | nih.gov |

| 2,2-Diphenyl-2-ethylthioacetic Acid Esters | Addition of Phenylpiperazine | M₃/M₄ Muscarinic Receptors | Antagonist activity maintained. | nih.gov |

Influence of Stereochemistry and Quinuclidine (B89598) Ring Substitutions on Binding

Stereochemistry plays a pivotal role in the molecular recognition of quinuclidine-based ligands at muscarinic receptors. The chiral center at the 3-position of the quinuclidine ring and any chiral centers in the acyl moiety create stereoisomers that often exhibit significant differences in binding affinity and efficacy.

Studies on the enantiomers of related quinuclidinyl esters, such as aceclidine, have demonstrated marked stereoselectivity in their interaction with muscarinic receptors. nih.govresearchgate.net Typically, one enantiomer binds with significantly higher affinity than the other, which is reflected in its pharmacological potency. nih.gov This difference is attributed to the three-dimensional arrangement of functional groups, which allows for a more optimal interaction of the higher-affinity enantiomer with the asymmetric binding site of the receptor. The enantiomeric potency ratio is often well-correlated with the ratio of binding affinities. nih.gov

Furthermore, modifications to the quinuclidine ring or replacement of the ester linkage with bioisosteres can dramatically alter the compound's interaction with the receptor. For example, replacing the ester group of quinuclidine-based ligands with heterocyclic bioisosteres like an oxadiazole ring can produce compounds that span the full range of efficacies, from high-efficacy agonists to partial agonists and potent antagonists. nih.gov This demonstrates that while the quinuclidine provides the cationic amine necessary for the primary interaction with a conserved aspartate residue in the receptor, the nature of the linker and the acyl group dictates the ultimate functional outcome of the binding event. nih.gov

Computational Chemistry and Molecular Modeling Applications

Computational methods are indispensable tools for understanding the interactions of this compound at an atomic level. These techniques provide insights that are often inaccessible through experimental means alone, guiding the design of new molecules with desired properties.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound and its analogs, docking simulations into homology models or crystal structures of muscarinic receptors have been crucial for elucidating their binding mode. escholarship.orgrsc.org

These simulations consistently show that the protonated nitrogen atom of the quinuclidine ring forms a key ionic interaction with the highly conserved aspartate residue (D3.32) in transmembrane helix 3 (TM3) of the receptor. rsc.orgmdpi.com The bulky diphenylpropanoate moiety extends into a more spacious and hydrophobic region of the binding pocket, where it makes contact with a number of aromatic and hydrophobic amino acid residues in several transmembrane helices (e.g., TM5, TM6, TM7). rsc.org These non-polar interactions are thought to be critical for stabilizing the antagonist conformation of the receptor. mdpi.com Structure-based design campaigns have successfully used docking to exploit subtle differences in these pockets between receptor subtypes to develop more selective antagonists. escholarship.org

Molecular Dynamics Simulations of Compound-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study its stability, conformational changes, and the thermodynamics of binding over time. nih.govnih.gov While plain MD is often too computationally expensive to simulate the entire binding or unbinding process, which can take minutes or hours, it is invaluable for refining docked poses and assessing the stability of the complex. acs.org

MD simulations of muscarinic receptors with antagonists bound show that the ligand typically remains stably seated in the binding pocket throughout the simulation. nih.gov These simulations can reveal subtle movements in the receptor, such as conformational shifts in the extracellular loops, which may be important for ligand entry, exit, and selectivity. nih.gov More advanced MD techniques, such as metadynamics and adiabatic-bias MD, have been employed to study and predict the unbinding kinetics (k_off) and residence time of antagonists, which are critical parameters for drug efficacy and safety. acs.orgacs.org These studies can explain why some ligands dissociate slowly from the receptor, leading to prolonged pharmacological action. acs.org

Quantum Chemical Calculations for Electronic Properties and Interaction Energies

Quantum chemical calculations, often using density functional theory (DFT), are used to investigate the intrinsic electronic properties of a molecule, which govern its reactivity and interaction potential. For analogs of this compound, these calculations have provided deep insights into their structure-activity relationships. nih.gov

Theoretical studies have calculated a range of stereoelectronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), bond lengths, torsion angles, and nitrogen atom proton affinity. nih.gov The energy gap between the HOMO and LUMO, for example, relates to the molecule's chemical reactivity and stability. researchgate.net These calculated properties have been shown to correlate well with experimentally determined binding affinities. nih.gov Furthermore, analysis of the molecular electrostatic potential (MEP) can identify the electron-rich regions of the molecule (like the carbonyl oxygen) that are likely to act as hydrogen bond acceptors in the receptor binding pocket. mdpi.com

Table 2: Calculated Quantum Chemical Properties for a Representative Diphenylpropionate Antagonist This table contains representative data based on findings in the cited literature.

| Property | Calculated Value | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. | nih.gov |

| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons. | nih.gov |

| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability. | researchgate.net |

| N Atom Proton Affinity | 240 kcal/mol | Correlates with the strength of the ionic interaction in the receptor. | nih.gov |

| MEP Minimum (on C=O) | -45 kcal/mol | Identifies the carbonyl oxygen as a primary hydrogen bond acceptor site. | mdpi.com |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful ligand-based design strategy that extracts the essential three-dimensional arrangement of chemical features required for biological activity. For muscarinic antagonists of the diphenylpropanoate class, pharmacophore models serve as templates to search for novel compounds with similar or improved properties. nih.govnih.gov

A preliminary 3D pharmacophore model developed for potent 2,2-diphenylpropionate antagonists identified two key features: a hydrogen bond acceptor site corresponding to the carbonyl oxygen atom and an aromatic ring feature on one of the two phenyl groups. nih.gov More elaborate models for selective muscarinic antagonists typically include additional features, such as a hydrophobic group and a positive ionizable feature representing the quinuclidine nitrogen. nih.govresearchgate.net These models represent the crucial interaction points between the ligand and the receptor. They can be used as 3D queries to screen large chemical databases, leading to the identification of novel scaffolds that fit the model and are therefore predicted to have antimuscarinic activity. nih.govnih.gov This approach has been successfully used to discover new muscarinic antagonists, including some with improved subtype selectivity compared to classical, non-selective drugs. nih.gov

Analytical Methodologies for Research Scale Detection and Quantification of 3 Quinuclidinyl 2,2 Diphenylpropanoate

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating 3-Quinuclidinyl 2,2-diphenylpropanoate from starting materials, byproducts, or impurities, and for its precise quantification.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For less volatile compounds, derivatization is often employed to increase their volatility. In the case of the closely related compound, 3-quinuclidinyl benzilate, which possesses a hydroxyl group, derivatization to a trimethylsilyl (B98337) (TMS) ether is a common practice prior to GC analysis. researchgate.net This step is not obligatory for this compound due to the absence of the hydroxyl group, allowing for its direct analysis under appropriate conditions.

A typical GC-MS method for the analysis of this compound would involve a capillary column with a non-polar or medium-polarity stationary phase. The temperature of the injection port would be set high enough to ensure rapid volatilization of the compound without thermal degradation. The oven temperature would be programmed to start at a lower temperature and ramp up to a higher temperature to ensure good separation from any other components in the sample.

In GC-MS, as the separated compounds elute from the GC column, they are introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for identification. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions. Key fragmentation pathways would likely involve the cleavage of the ester bond, leading to ions corresponding to the quinuclidinyl moiety and the diphenylpropanoate moiety.

Table 1: Representative GC-MS Parameters for the Analysis of 3-Quinuclidinyl Esters

| Parameter | Value/Description |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-550 m/z |

High-performance liquid chromatography is a versatile technique that is well-suited for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC is the most common mode used for such compounds, where a non-polar stationary phase is used with a polar mobile phase.

For the analysis of this compound, a C18 or C8 column would be appropriate. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with the addition of a small amount of an acid (e.g., formic acid or acetic acid) or a buffer to improve peak shape and reproducibility. Detection can be achieved using a UV detector, as the phenyl groups in the molecule absorb UV light.

HPLC coupled with mass spectrometry (HPLC-MS) provides a higher degree of selectivity and sensitivity. A study on the determination of 3-quinuclidinyl benzilate in rat plasma utilized a reversed-phase HPLC system coupled to a mass spectrometer with electrospray ionization (ESI) in the positive ion-selective reaction monitoring mode. unibo.it A similar approach would be highly effective for this compound.

Table 2: Representative HPLC-MS Parameters for the Analysis of 3-Quinuclidinyl Esters

| Parameter | Value/Description |

| HPLC Column | C18, 100 mm x 2.1 mm ID, 3.5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| MS Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Spectroscopic Techniques for Structural Elucidation and Confirmation in Research Samples

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum provides information about the different types of protons in a molecule, their chemical environment, and their connectivity to neighboring protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the two phenyl rings, the methine proton of the diphenylpropanoate moiety, and the protons of the quinuclidine (B89598) ring system. The integration of the signals would correspond to the number of protons of each type.

¹³C NMR: A carbon-13 NMR spectrum provides information about the different types of carbon atoms in a molecule. The spectrum of this compound would show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons of the phenyl rings, and the aliphatic carbons of the quinuclidine ring.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons in the molecule, aiding in the definitive assignment of all signals.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its structure. The most prominent peak would be the strong absorption from the ester carbonyl (C=O) stretching vibration, typically appearing in the region of 1730-1750 cm⁻¹. Other key absorptions would include C-O stretching vibrations for the ester linkage, C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule, and C=C stretching vibrations for the aromatic rings.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | Aromatic C-H Stretch |

| 3000-2850 | Aliphatic C-H Stretch |

| 1750-1730 | Ester C=O Stretch |

| 1600, 1495 | Aromatic C=C Stretch |

| 1250-1000 | Ester C-O Stretch |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound in solution. The presence of the two phenyl rings in this compound results in strong UV absorption. A UV-Vis spectrum of the compound would show one or more absorption maxima (λmax) in the UV region, likely around 250-270 nm, which is characteristic of aromatic systems.

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship allows for the use of UV-Vis spectroscopy as a simple and rapid method for the quantification of this compound in solution, provided that no other components in the sample absorb at the same wavelength. A calibration curve of absorbance versus concentration would be constructed using standards of known concentration to determine the concentration of the compound in an unknown sample. The use of spectrophotometric analysis for mixtures containing 3-quinuclidinyl esters has been reported, supporting the applicability of this technique. dokumen.pub

Mass Spectrometry Techniques for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the analysis of "this compound," high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable for obtaining accurate mass measurements and for probing the compound's structure through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. This capability allows for the confident identification of "this compound" by distinguishing it from other compounds with the same nominal mass. While specific experimental HRMS data for "this compound" is not widely available in the reviewed literature, theoretical calculations can predict the expected accurate masses for various protonated and adducted forms of the molecule.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 336.1958 |

| [M+Na]⁺ | 358.1778 |

| [M+K]⁺ | 374.1517 |

Note: These values are theoretically predicted and await experimental verification.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that serves as a structural fingerprint of the parent molecule.

Detailed experimental MS/MS studies on "this compound" are not readily found in publicly accessible scientific literature. However, based on the known fragmentation of its constituent parts—the quinuclidinyl group and the diphenylpropanoate moiety—a proposed fragmentation pathway can be hypothesized.

Analysis of the hydrolysis products of similar compounds, such as 3-quinuclidinyl benzilate, has shown characteristic fragmentation patterns. For instance, the analysis of the trimethylsilyl derivative of 3-quinuclidinol (B22445), a hydrolysis product, reveals a characteristic fragment ion for the quinuclidinyl portion at an m/z of 126. ugm.ac.id This suggests that a prominent fragmentation pathway for "this compound" would likely involve the cleavage of the ester bond, leading to the formation of a protonated quinuclidinol ion or related fragments.

Table 2: Hypothesized Key Fragment Ions in the MS/MS Spectrum of this compound

| Proposed Fragment Ion | Description | Predicted m/z |

| [C₇H₁₄N]⁺ | Quinuclidine ring fragment | 112 |

| [C₇H₁₃NOH]⁺ | Protonated 3-quinuclidinol | 128 |

| [C₁₅H₁₅O₂]⁺ | Diphenylpropanoate acylium ion | 227 |

Note: The m/z values and fragmentation pathways presented are hypothetical and require confirmation through experimental MS/MS analysis of "this compound."

The elucidation of these fragmentation pathways is critical for the unambiguous identification of the compound in complex matrices and for distinguishing it from structurally related isomers or analogs.

Theoretical and Mechanistic Studies on Chemical Reactivity and Stability of 3 Quinuclidinyl 2,2 Diphenylpropanoate

Hydrolytic Stability of the Ester Linkage Under Simulated Physiological Conditions (In Vitro)

The ester linkage in 3-Quinuclidinyl 2,2-diphenylpropanoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 3-quinuclidinol (B22445) and 2,2-diphenylpropanoic acid. Under simulated physiological conditions, typically pH 7.4 and 37°C, this hydrolysis is a critical factor in determining the compound's stability. The rate of hydrolysis is influenced by both pH and temperature.

Studies on analogous compounds, such as 3-quinuclidinyl benzilate, have shown that hydrolysis kinetics are pH-dependent. nih.gov For instance, the hydrolysis of 3-quinuclidinyl benzilate is significantly faster in both acidic and basic solutions compared to neutral pH. nih.gov At a pH of 7.0 and a temperature of 25°C, the half-life of 3-quinuclidinyl benzilate is approximately four weeks. nih.gov This suggests that this compound would also exhibit considerable stability at physiological pH.

The structural features of the molecule also play a role in its hydrolytic stability. The bulky 2,2-diphenylpropanoate group can sterically hinder the approach of water molecules to the ester carbonyl group, thereby slowing the rate of hydrolysis. researchgate.net This steric hindrance is a key factor in the stability of esters with branched acid or alcohol components. researchgate.net

Illustrative Hydrolytic Stability Data

| pH | Temperature (°C) | Half-life (t½) |

| 5.0 | 37 | > 28 days |

| 7.4 | 37 | ~ 28 days |

| 9.0 | 37 | < 16 days |

Enzymatic Degradation Pathways by Esterases (In Vitro Studies)

In biological systems, the primary route of metabolism for ester-containing compounds is enzymatic hydrolysis catalyzed by esterases. semanticscholar.org For this compound, enzymes such as carboxylesterases, which are abundant in the liver and plasma, are expected to play a significant role in its degradation. semanticscholar.org

In vitro studies with similar esters have demonstrated that these enzymes efficiently cleave the ester bond, releasing the alcohol and carboxylic acid components. semanticscholar.orgnih.gov The degradation of this compound by esterases would yield 3-quinuclidinol and 2,2-diphenylpropanoic acid. researchgate.net The rate of enzymatic degradation can be influenced by the specific type of esterase and the stereochemistry of the substrate.

Potential Enzymatic Degradation Products

| Parent Compound | Enzyme | Metabolite 1 | Metabolite 2 |

| This compound | Carboxylesterase | 3-Quinuclidinol | 2,2-Diphenylpropanoic acid |

Photochemical and Thermal Degradation Pathways

The stability of this compound can also be compromised by exposure to light and heat. The diphenylpropanoate moiety, with its two phenyl rings, is a chromophore that can absorb ultraviolet (UV) radiation. This absorption of light energy can lead to photochemical degradation. nih.gov Potential photochemical reactions include cleavage of the ester bond or reactions involving the aromatic rings, such as photoisomerization or photo-oxidation. researchgate.net

Thermal degradation of the compound is expected to occur at elevated temperatures. For the related compound 3-quinuclidinyl benzilate, pyrolysis begins at 170°C and results in the formation of carbon monoxide, carbon dioxide, benzophenone, and benzhydrol. nih.gov It is plausible that this compound would undergo a similar degradation pattern upon heating, leading to the decomposition of the ester and its constituent parts.

Illustrative Degradation Data

| Condition | Degradation Products |

| UV Irradiation | 3-Quinuclidinol, 2,2-Diphenylpropanoic acid, Photoisomers |

| Thermal ( >170°C) | Carbon Monoxide, Carbon Dioxide, Diphenylmethane derivatives |

Stereochemical Isomerization and Conformational Analysis

This compound possesses a chiral center at the 3-position of the quinuclidine (B89598) ring, meaning it can exist as two enantiomers: (R)-3-Quinuclidinyl 2,2-diphenylpropanoate and (S)-3-Quinuclidinyl 2,2-diphenylpropanoate. The specific stereochemistry can have a significant impact on its biological activity and interaction with enzymes and receptors. For example, in the related compound 3-quinuclidinyl benzilate, the absolute configuration of the enantiomers has been determined and shown to influence their effects. acs.orgnih.gov

The conformational flexibility of the quinuclidine ring system and the rotational freedom around the bonds of the 2,2-diphenylpropanoate side chain are also important considerations. The quinuclidine moiety has a rigid bicyclic structure, which limits its conformational possibilities. However, the orientation of the diphenylpropanoate group relative to the quinuclidine ring can vary, and these different conformations may have different energy levels and biological activities.

Oxidation-Reduction Potentials and Chemical Stability Profiling

The chemical stability of this compound can also be assessed by its susceptibility to oxidation and reduction reactions. The tertiary amine nitrogen in the quinuclidine ring is a potential site for oxidation. rhhz.net The oxidation potential of quinuclidine has been estimated to be +1.1 V versus the saturated calomel (B162337) electrode (SCE) in acetonitrile (B52724). nih.gov This suggests that under certain conditions, the nitrogen atom could be oxidized to form an N-oxide or a radical cation. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-quinuclidinyl 2,2-diphenylpropanoate, and what critical parameters influence reaction yield?

- Methodological Answer : Synthesis typically involves esterification of 2,2-diphenylpropanoic acid with 3-quinuclidinol. Key parameters include:

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) for efficient ester bond formation.

- Reaction conditions : Temperature control (e.g., reflux at ~100–120°C) and inert atmosphere to prevent side reactions.

- Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane to isolate the ester. Purity validation via GC or HPLC is critical, as seen in related ester synthesis workflows .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm quinuclidinyl proton environments (e.g., δ 1.5–2.5 ppm for bridgehead protons) and aromatic diphenyl signals (δ 7.0–7.5 ppm).

- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (expected m/z ~380–400 range based on analogs like C₂₂H₂₉NO₂ in ).

- Infrared (IR) spectroscopy : C=O ester stretch (~1730 cm⁻¹) and quinuclidinyl C-N vibrations (~1100 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, density) of this compound across studies?

- Methodological Answer :

- Systematic benchmarking : Compare data under standardized conditions (e.g., differential scanning calorimetry for melting points, pycnometry for density). For example, analogs like 3-phenylpropionic acid show variability in melting points (29–31°C ), highlighting the need for controlled measurements.

- Impurity analysis : Use GC-MS or HPLC to identify contaminants (e.g., unreacted precursors) that may alter properties .

Q. What computational strategies are suitable for modeling the stereoelectronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry to assess steric effects from the quinuclidinyl ring and diphenyl groups.

- Molecular docking : Simulate interactions with biological targets (e.g., acetylcholine receptors) using software like AutoDock, leveraging structural data from related esters (e.g., C₂₂H₂₉NO₂ in ).

Q. How can researchers evaluate the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Kinetic studies : Incubate the compound in buffered solutions (pH 7.4) at 37°C and monitor degradation via LC-MS.

- Activation energy calculation : Use Arrhenius plots to predict shelf-life, as demonstrated in stability studies of similar esters .

Data Contradiction Analysis

Q. How should conflicting bioactivity data for this compound be addressed in preclinical studies?

- Methodological Answer :

- Dose-response reevaluation : Test a broader concentration range to identify non-linear effects.

- Assay standardization : Ensure consistent cell lines or enzyme sources (e.g., acetylcholinesterase purity) to minimize variability, as seen in studies of structurally related compounds .

Experimental Design Considerations

Q. What in vitro models are appropriate for studying the neuropharmacological effects of this compound?

- Methodological Answer :

- Receptor-binding assays : Use radiolabeled ligands (e.g., [³H]-N-methylscopolamine) to quantify muscarinic receptor affinity.

- Electrophysiology : Patch-clamp recordings in neuronal cells to assess ion channel modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.